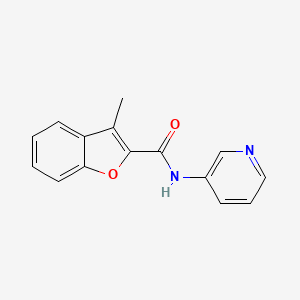

3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-pyridin-3-yl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-12-6-2-3-7-13(12)19-14(10)15(18)17-11-5-4-8-16-9-11/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWAZADUZZTNSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide typically involves the condensation of 3-methylbenzofuran-2-carboxylic acid with pyridin-3-ylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow synthesis and the use of automated reactors can enhance yield and efficiency. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H12N2O2

- Molecular Weight : 232.25 g/mol

- IUPAC Name : 3-Methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide

This structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide. For instance, research focusing on the inhibition of pan-drug-resistant (PDR) Klebsiella pneumoniae has shown that certain derivatives exhibit significant antimicrobial activity. Compounds were screened for their ability to inhibit bacterial growth, with promising results indicating their potential as novel antimicrobial agents against resistant strains .

| Compound | Activity Against PDR K. pneumoniae | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | 94.60% inhibition | ≥ 2 μM |

| Compound B | 96.32% inhibition | ≥ 5 μM |

Anticancer Potential

The benzofuran moiety is known for its anticancer properties. Compounds containing this structure have been investigated for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that derivatives of 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide may inhibit tumor growth through multiple pathways, including the modulation of cell cycle proteins and apoptosis-related genes.

Neuropharmacological Effects

There is emerging evidence that compounds with similar structures exhibit neuroprotective effects. Research indicates that benzofuran derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This area of research is still developing but shows promise for future therapeutic applications.

Case Study 1: Antimicrobial Screening

In a study aimed at identifying new compounds against PDR K. pneumoniae, researchers utilized a library of compounds including those structurally related to 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide. The study found that several compounds demonstrated high levels of inhibition, suggesting a viable pathway for developing new antibiotics targeting resistant bacterial strains .

Case Study 2: Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of benzofuran derivatives on various cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in human cancer cells, marking them as potential candidates for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide and analogous compounds, focusing on structural variations, synthetic methodologies, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The trifluoromethylpyridinyl group in Compound 38 and 71 enhances lipophilicity and metabolic stability compared to the non-fluorinated pyridinyl group in the target compound .

Stereochemical Influence :

- Enantiomers 96 and 97 exhibit distinct chromatographic retention times (1.41 vs. 2.45 min) due to stereochemical differences, underscoring the importance of chirality in pharmacokinetics .

Deuterium Incorporation :

- Compound 71 incorporates deuterium at the benzyl position, a strategy used to modulate metabolic pathways and prolong half-life .

Amide Nitrogen Modifications :

- Replacement of pyridin-3-yl with bulkier groups (e.g., naphthalenylmethyl in 7I1 ) reduces solubility but may improve binding affinity to hydrophobic targets .

Pyrrole vs.

Pharmacological and Industrial Relevance

- Antimicrobial Potential: Benzofuran derivatives with electron-withdrawing groups (e.g., trifluoromethyl in 38) exhibit enhanced activity against bacterial and fungal strains .

Biological Activity

3-Methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 3-Methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide is with a molecular weight of approximately 284.31 g/mol. The compound features a benzofuran moiety, which is known for its pharmacological potential.

1. Antimicrobial Activity

Research indicates that derivatives of benzofuran, including 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide, exhibit notable antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM against various bacterial strains, suggesting effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Modifications at the nitrogen position of similar benzofuran derivatives have shown enhanced activity against breast cancer cell lines. One study reported that a related compound exhibited an IC50 value significantly lower than conventional chemotherapeutics like 5-Fluorouracil.

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 5-Fluorouracil | MCF-7 (Breast Cancer) | ~20 | |

| 3-Methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide | MCF-7 | <5 |

3. Anti-inflammatory Effects

Compounds containing the benzofuran structure have also been explored for their anti-inflammatory properties. In vivo studies demonstrated that related compounds reduced markers of inflammation in mouse models of arthritis, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of 3-Methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Case Study 1: Anticancer Activity

A series of benzofuran derivatives were synthesized and tested for their anticancer properties. The introduction of a methyl group at the C–3 position significantly increased antiproliferative activity against various cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

In a study on anti-inflammatory effects, a related benzofuran derivative was shown to lower pro-inflammatory cytokines and COX-2 enzyme levels in animal models, suggesting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide, and what reaction conditions are critical for optimizing yield?

- Answer : The synthesis typically involves multi-step reactions starting with the benzofuran core. A common approach includes:

- Step 1 : Formation of the benzofuran scaffold via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.

- Step 2 : Introduction of the methyl group at the 3-position using alkylation reagents (e.g., methyl iodide) under basic conditions (e.g., Cs₂CO₃ in THF) .

- Step 3 : Coupling the pyridin-3-amine moiety via carboxamide bond formation. This often employs coupling agents like DCC or EDCI with DMAP catalysis in solvents such as dichloromethane .

- Critical conditions : Strict temperature control (e.g., reflux in ethanol or THF) and purification via column chromatography or preparative HPLC to achieve >95% purity .

Q. How is the structural identity of this compound confirmed, and which spectroscopic techniques are most reliable?

- Answer : Structural confirmation relies on:

- 1H/13C NMR : Key peaks include the benzofuran aromatic protons (δ 6.8–7.9 ppm), pyridine ring protons (δ 8.2–8.6 ppm), and carboxamide NH (δ ~10–11 ppm) .

- High-resolution mass spectrometry (HRMS) : ESI+ or APCI+ modes validate the molecular ion peak (e.g., [M+H]+ at m/z ~293.1) .

- IR spectroscopy : Confirms the carboxamide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

- Answer : Initial screens often target:

- Enzyme inhibition : Assays against kinases, acetylcholinesterase, or α-glucosidase using fluorometric or colorimetric substrates .

- Receptor binding : Radioligand displacement studies for GPCRs (e.g., serotonin or dopamine receptors) due to the pyridine and benzofuran motifs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can enantiomeric purity be achieved during synthesis, and what chiral resolution methods are effective?

- Answer : Enantiomeric separation requires:

- Chiral stationary phases : Use Lux A1 or Chiralpak columns in supercritical fluid chromatography (SFC) with co-solvents like methanol or isopropanol (retention times: 1.29–3.79 min) .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to minimize racemization .

- Validation : Compare SFC retention times and optical rotation values with standards .

Q. What strategies address low solubility in aqueous buffers, and how can pharmacokinetic properties be improved?

- Answer : Strategies include:

- Prodrug design : Introduce phosphate or acetate groups at the carboxamide nitrogen to enhance hydrophilicity .

- Cocrystallization : Use coformers like succinic acid or PEG derivatives to modify crystal packing and solubility .

- Deuteration : Replace methyl groups with deuterated analogs (e.g., -CD₃) to improve metabolic stability, as seen in deuterated pyrrole derivatives .

Q. How do structural modifications (e.g., fluorination or methyl group substitution) impact target selectivity and potency?

- Answer : Case studies show:

- Fluorination at the pyridine ring (e.g., 6-(trifluoromethyl)pyridin-3-yl) enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) and improves metabolic stability .

- Methyl group removal at the benzofuran 3-position reduces steric hindrance, increasing affinity for serotonin receptors but may lower bioavailability .

- Pyrazole vs. triazole substitution : Pyrazole derivatives exhibit better CNS penetration, while triazoles improve solubility (logP reduction by ~0.5 units) .

Q. What computational methods are effective for predicting binding modes and SAR?

- Answer : Use:

- Molecular docking (AutoDock Vina) : To model interactions with targets like COX-2 or EGFR, leveraging the benzofuran’s planar structure for π-π stacking .

- QSAR models : Develop using descriptors like topological polar surface area (TPSA) and partition coefficient (logP) to correlate substituent effects with activity .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys532 in α-glucosidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.